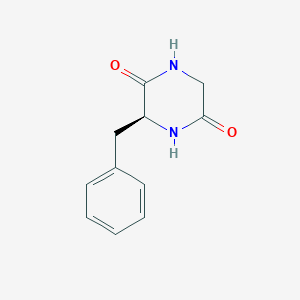

(S)-3-Benzylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-benzylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOJHXFWJFSFAI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3-Benzylpiperazine-2,5-dione chemical properties

An In-Depth Technical Guide to the Chemical Properties of (S)-3-Benzylpiperazine-2,5-dione

Abstract

This compound, a chiral cyclodipeptide, stands as a molecule of significant interest within the fields of medicinal chemistry and drug discovery. As a member of the 2,5-diketopiperazine (DKP) class, it embodies a conformationally rigid scaffold that is prevalent in numerous natural products and serves as a foundational building block for the synthesis of complex bioactive molecules.[1] Its structure, derived from the cyclization of glycine and (S)-phenylalanine, offers a unique combination of stereochemical definition, stability against enzymatic degradation, and the capacity for specific hydrogen-bonding interactions. This guide provides a comprehensive examination of its core chemical properties, including its molecular structure, synthesis, spectroscopic signature, and chemical reactivity. Furthermore, it delves into the compound's critical role as a privileged scaffold and peptidomimetic in the development of novel therapeutics, supported by detailed experimental protocols for its synthesis and characterization.

The 2,5-Diketopiperazine Scaffold: A Privileged Structure

Cyclodipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest naturally occurring cyclic peptides, formed by the condensation of two α-amino acids.[2][3] This structural motif is considered a "privileged scaffold" in medicinal chemistry for several compelling reasons:

-

Enhanced Stability: The cyclic structure confers remarkable resistance to enzymatic degradation by proteases compared to their linear dipeptide counterparts.[3][4]

-

Structural Rigidity: The six-membered ring has limited conformational freedom, which helps in pre-organizing appended functional groups for optimal interaction with biological targets like enzymes and receptors.[2][4]

-

Bioactivity: DKP-containing molecules exhibit a vast range of biological functions, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][5]

-

Peptidomimetic Potential: Their rigid backbone can effectively mimic secondary protein structures, particularly β-turns, which are crucial for many protein-protein interactions.[4]

This compound is a archetypal example of this class, leveraging these intrinsic properties for applications in advanced chemical and pharmacological research.[1]

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by a central piperazine-2,5-dione ring substituted with a benzyl group at the third position, which is a stereogenic center with an (S)-configuration.

Caption: Chemical structure of this compound.

The DKP ring typically adopts a non-planar boat or twist-boat conformation to alleviate steric strain.[4] The bulky benzyl substituent at the C3 position preferentially occupies a pseudo-equatorial position to minimize non-bonded interactions, a conformation that has been calculated to be the most stable.[4]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3S)-3-benzylpiperazine-2,5-dione | [1] |

| CAS Number | 10125-07-2 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

Synthesis and Spectroscopic Characterization

Synthetic Pathways

The most prevalent and reliable method for synthesizing this compound is through the intramolecular cyclization of a linear dipeptide precursor.[5][6] This process typically begins with the formation of a dipeptide, such as Glycyl-L-Phenylalanine methyl ester, followed by heating to induce cyclization and elimination of methanol. This strategy allows for precise control over the stereochemistry, which is dictated by the starting L-amino acid.

Caption: General workflow for the synthesis of DKPs.

More advanced catalytic methods, such as the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, have been developed for the efficient synthesis of related chiral piperazin-2-ones, showcasing modern approaches to constructing this core.[7]

Spectroscopic Profile

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The expected spectroscopic data are summarized below.

Table 2: Spectroscopic Characterization Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons (benzyl): ~7.2-7.4 ppm (multiplet, 5H). Piperazine ring protons: ~2.8-4.2 ppm (complex multiplets, 5H), showing diastereotopic splitting due to the adjacent chiral center. N-H protons: ~8.0-8.5 ppm (broad singlets, 2H). (Adapted from[5]) |

| ¹³C NMR | Aromatic carbons: ~127-136 ppm. Amide carbonyls (C=O): ~165-175 ppm. Piperazine ring carbons: ~37-56 ppm. (Adapted from[5]) |

| Infrared (IR) | N-H stretching: ~3200-3400 cm⁻¹ (broad). Aromatic C-H stretching: ~3030 cm⁻¹. Amide C=O stretching: ~1650-1690 cm⁻¹ (strong).[5] |

| Mass Spec. (MS) | [M+H]⁺: m/z 205. Key fragments: m/z 91 (tropylium ion from benzyl group), and fragments from ring cleavage. (Based on[8]) |

Chemical Reactivity and Stability

The DKP ring of this compound is chemically robust, yet it possesses sites of reactivity that can be exploited for further chemical modification:

-

Amide Bonds: While resistant to many enzymes, the amide bonds can be hydrolyzed under harsh acidic or basic conditions.

-

Nitrogen Atoms: The N-H protons are weakly acidic. Deprotonation with a strong base (e.g., NaH) can generate an amide anion, which can be subsequently functionalized via N-alkylation or N-acylation to generate more complex derivatives.

-

α-Carbons (C3 and C6): The protons on the carbons alpha to the carbonyls can be removed by a strong base to form an enolate. This intermediate can be trapped with electrophiles, although this reaction carries a high risk of racemization at the chiral C3 center.[6]

Significance in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile tool for drug design and discovery.

Constrained Peptidomimetic

Many biological processes are mediated by the interaction of peptides with proteins, often involving a specific "turn" conformation. The rigid DKP scaffold is an excellent mimic of these β-turns.[4] By incorporating this structure, medicinal chemists can design smaller, more stable molecules that retain the biological activity of a much larger peptide while possessing superior drug-like properties, such as oral bioavailability and metabolic stability.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity | MDPI [mdpi.com]

- 5. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

Foreword: The Architectural Elegance of a Privileged Scaffold

An In-Depth Technical Guide to (S)-3-Benzylpiperazine-2,5-dione

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for innovation. This compound, a chiral diketopiperazine (DKP), represents one such "privileged scaffold."[1] Its rigid, pre-organized conformation, derived from the cyclization of two amino acids, offers a unique platform for the design of novel therapeutics. This cyclic dipeptide structure is not merely a synthetic curiosity; it is a motif frequently encountered in natural products, renowned for its ability to mimic peptide secondary structures and engage with biological targets through specific hydrogen-bonding patterns.[1][2] The stereospecific benzyl group at the C-3 position provides a critical chiral handle, enabling the exploration of stereoselective interactions with enzymes and receptors, a fundamental aspect of modern drug design.[1]

This guide moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a comprehensive technical resource that illuminates the causality behind experimental choices, validates protocols through inherent logic, and grounds all claims in authoritative scientific literature. We will explore the synthesis, characterization, and strategic applications of this compound, equipping researchers with the foundational knowledge and practical insights required to leverage this versatile building block in their drug discovery programs.

Section 1: Core Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. These parameters dictate everything from storage and handling to reaction conditions and formulation strategies.

Structural and Identity Data

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; O2 [label="=O", pos="-2.2,1.2!"]; C3 [label="C", pos="-1.2,-0.75!"]; H3 [label="H", pos="-1.5,-1.3!"]; N4 [label="N", pos="0,-1.5!"]; H4 [label="H", pos="0,-2.1!"]; C5 [label="C", pos="1.2,-0.75!"]; O5 [label="=O", pos="2.2,-1.2!"]; C6 [label="C", pos="1.2,0.75!"]; H6_1 [label="H", pos="1.5,1.3!"]; H6_2 [label="H", pos="2.0,0.3!"]; H1 [label="H", pos="0,2.1!"];

// Benzyl group C7 [label="CH₂", pos="-2.5,-0.5!"]; C8 [label="C", pos="-3.8,-0.2!"]; C9 [label="C", pos="-4.5,0.9!"]; C10 [label="C", pos="-5.8,0.9!"]; C11 [label="C", pos="-6.4,-0.2!"]; C12 [label="C", pos="-5.7,-1.3!"]; C13 [label="C", pos="-4.4,-1.3!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; C2 -- O2 [style=double]; C5 -- O5 [style=double]; C3 -- H3; N4 -- H4; C6 -- H6_1; C6 -- H6_2; N1 -- H1; C3 -- C7;

// Benzyl ring bonds C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;

// Benzyl ring double bonds edge [style=double]; C8 -- C9; C10 -- C11; C12 -- C13;

// Reset style for single bonds if needed later edge[style=solid];

// Chirality indicator label_S [label="(S)", pos="-0.5,-0.75!", fontcolor="#EA4335", fontsize=14]; } Caption: 2D Structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key quantitative data for this compound, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 10125-07-2 | [1] |

| IUPAC Name | (3S)-3-benzylpiperazine-2,5-dione | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][3] |

| Molecular Weight | 204.23 g/mol | [3][4] |

| Exact Mass | 204.089878 g/mol | [4] |

| Melting Point | 266-268 °C | [3] |

| Boiling Point | 535.1 ± 43.0 °C (Predicted) | [3] |

| Density | 1.202 g/cm³ | [3] |

| Storage | 2-8°C, sealed, dry | [3] |

Section 2: Synthesis and Stereochemical Control

The synthesis of DKPs is a well-established field, yet achieving high stereochemical purity remains a critical objective. The biological activity of chiral molecules is often confined to a single enantiomer, making stereocontrol paramount.

Retrosynthetic Rationale and Common Synthetic Pathways

The most direct route to 2,5-diketopiperazines is the head-to-tail cyclization of a dipeptide. For this compound, the logical precursor is a dipeptide composed of glycine and L-phenylalanine. The causality for this choice is twofold: it is commercially viable and directly installs the required (S)-stereocenter from the chiral pool of natural amino acids.

Alternative strategies, such as the catalytic asymmetric hydrogenation of a dehydro-diketopiperazine precursor, can also yield high enantiomeric excess and are valuable for accessing non-natural DKP analogues.[5]

Experimental Protocol: Synthesis via Dipeptide Cyclization

This protocol describes a robust, multi-step synthesis that is self-validating at each stage through standard analytical checks.

Step 1: Dipeptide Formation (Boc-Gly-L-Phe-OMe)

-

Rationale: The N-terminus of glycine is protected with a tert-butyloxycarbonyl (Boc) group to prevent self-condensation and direct the reaction. The C-terminus of L-phenylalanine is protected as a methyl ester to activate the carboxyl group for amide bond formation.

-

Methodology:

-

Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) and Boc-Glycine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and an activator like 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

-

Purify the crude product via silica gel column chromatography to yield the protected dipeptide, Boc-Gly-L-Phe-OMe.

-

Step 2: N-Terminal Deprotection

-

Rationale: The Boc group must be removed to free the amine for subsequent intramolecular cyclization. Trifluoroacetic acid (TFA) is a standard and effective reagent for this purpose.

-

Methodology:

-

Dissolve the purified dipeptide from Step 1 in DCM.

-

Add an excess of TFA (e.g., 20-30% v/v) and stir at room temperature for 1-2 hours.

-

Monitor deprotection by TLC.

-

Remove the solvent and excess TFA under reduced pressure to yield the crude amine salt.

-

Step 3: Intramolecular Cyclization

-

Rationale: Heating the deprotected dipeptide ester in a high-boiling point solvent promotes intramolecular aminolysis, where the newly freed N-terminal amine attacks the C-terminal methyl ester, eliminating methanol and forming the stable six-membered DKP ring.[6]

-

Methodology:

-

Dissolve the crude amine salt from Step 2 in a high-boiling solvent such as toluene or xylene.

-

Add a mild base like triethylamine (TEA) or N-methylmorpholine to neutralize the TFA salt.[6]

-

Heat the mixture to reflux (110-140 °C) for several hours.

-

The product, this compound, will often precipitate from the solution upon cooling.

-

Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities.

-

Recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the final, high-purity product.[7]

-

Section 3: Analytical Characterization Workflow

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stereochemical integrity of the final compound. Each technique provides a unique piece of the structural puzzle.

Standard Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H & ¹³C NMR | Structural elucidation and confirmation. | Diagnostic peaks for the benzyl group, α-protons, and amide protons. The solvent can significantly impact amide proton shifts (e.g., DMSO-d₆).[4] |

| Mass Spec (MS) | Molecular weight confirmation. | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (204.089878).[4] |

| FTIR | Functional group identification. | Characteristic absorptions for N-H stretching (~3200 cm⁻¹) and amide C=O stretching (~1650-1700 cm⁻¹). |

| Chiral HPLC/SFC | Determination of enantiomeric excess (ee%). | Baseline separation of the (S) and (R) enantiomers using a suitable chiral stationary phase. |

| Melting Point | Purity assessment. | A sharp melting point range (e.g., 266-268 °C) is indicative of high purity.[3] |

Protocol: GC-MS for Identity Confirmation

This protocol is adapted from standard methods for analyzing piperazine derivatives and serves to confirm the molecular weight and fragmentation pattern.[8][9]

-

Rationale: Gas chromatography separates the analyte from volatile impurities, and mass spectrometry provides a definitive molecular fingerprint. Derivatization is often unnecessary for this class of compounds.[10]

-

Methodology:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized compound in a volatile solvent like methanol or acetone.

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A standard non-polar column, such as a 5% phenyl/95% methyl silicone (e.g., DB-5 or HP-5), is typically sufficient.[11]

-

Carrier Gas: Helium or Hydrogen.[11]

-

Injector Temperature: 280 °C.[11]

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 20-25 °C/min.[11]

-

Final hold: Hold at 280 °C for 3-5 minutes.

-

-

MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

-

Data Analysis: Confirm the retention time and compare the resulting mass spectrum with reference data. Key expected fragments would include the molecular ion (m/z 204) and a prominent peak from the loss of the benzyl group (tropylium ion, m/z 91).[8]

-

Section 4: Strategic Applications in Drug Discovery

The true value of this compound lies in its application as a versatile starting material and scaffold. Its rigid structure provides a conformational constraint that can enhance binding affinity and improve metabolic stability compared to more flexible linear analogues.[1][6]

// Core Compound core [label="this compound\n(Core Scaffold)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Applications app1 [label="Peptidomimetics\n(β-Turn Mimics)"]; app2 [label="Enzyme Inhibitors\n(e.g., Protease Inhibitors)"]; app3 [label="CNS Agents\n(Neurotransmitter Receptor Ligands)"]; app4 [label="Chiral Synthesis\n(Asymmetric Building Block)"]; app5 [label="Scaffold for\nCombinatorial Libraries"];

// Relationships core -> app1 [label="Rigid\nConformation"]; core -> app2 [label="H-Bonding\nFeatures"]; core -> app3 [label="Piperazine\nMotif"]; core -> app4 [label="Stereocenter\nIntroduction"]; core -> app5 [label="Functionalization\nHandles (N-H)"]; } Caption: Applications derived from the core DKP scaffold.

-

Peptidomimetics: The DKP core is an excellent mimic of the β-turn secondary structure found in peptides.[1] This allows it to disrupt protein-protein interactions that are often mediated by such turns. By converting a bioactive linear peptide into a DKP-based analogue, researchers can significantly enhance resistance to enzymatic degradation, a major hurdle in peptide drug development.[6][12][13]

-

Enzyme Inhibitors: The defined stereochemistry and hydrogen bonding capabilities (two amide donors, two carbonyl acceptors) make the scaffold ideal for fitting into the active sites of enzymes, particularly proteases.[1]

-

CNS Agents: The piperazine ring is a well-known pharmacophore with affinity for various neurotransmitter receptors.[3] Consequently, this compound serves as a valuable starting point for synthesizing novel ligands targeting the central nervous system.

-

Chiral Building Block: In asymmetric synthesis, it is used to introduce a defined stereocenter, guiding the stereochemical outcome of subsequent reactions to produce enantiomerically pure final products.[3]

Section 5: Safety, Handling, and Storage

While specific toxicological data for this exact compound is limited, a conservative approach based on the piperazine class of chemicals is warranted.[14]

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Category | Recommendation | Source |

| Skin Contact | May cause irritation or burns. Wear nitrile gloves and a lab coat. | [15][16] |

| Eye Contact | May cause serious eye irritation or damage. Wear chemical safety goggles. | [15][16] |

| Inhalation | Avoid breathing dust. Handle in a chemical fume hood or well-ventilated area. | [16] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. | [17] |

Handling and Storage Protocol

-

Handling: Use standard laboratory procedures. Avoid generating dust. Ensure engineering controls, such as a chemical fume hood, are operational.[16]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[3][16] Keep away from incompatible materials such as strong oxidizing agents.[17]

-

Spills: In case of a spill, collect the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal. Clean the affected area thoroughly.[15]

Conclusion

This compound is far more than a simple chemical intermediate. It is a strategically important chiral building block that offers a potent combination of conformational rigidity, stereochemical definition, and synthetic accessibility. Its proven utility as a β-turn mimetic and a privileged scaffold for engaging biological targets ensures its continued relevance in the pursuit of novel therapeutics. By understanding its fundamental properties, mastering its synthesis, and applying it creatively, researchers in drug discovery can unlock new avenues for modulating complex biological systems and developing the next generation of medicines.

References

- (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC. (2024). PubMed Central.

- The Synthesis of the chiral diketopiperazine 8. (n.d.).

- This compound. (n.d.). MySkinRecipes.

- This compound | High-Purity RUO. (n.d.). Benchchem.

- Benzylpiperazine. (n.d.). Wikipedia.

- SAFETY D

- 2,5-Diketopiperazine. (n.d.). Wikipedia.

- SAFETY D

- SAFETY D

- Safety D

- Piperazine-2,5-dione and similar treatments can efficiently preserve numerous bioactive compounds that have potential as potent anticancer drugs. (2024). PubMed Central.

- BZP/piperazines drug profile. (n.d.). European Union.

- 3-Ethylpiperazine-2,5-dione. (n.d.). Vulcanchem.

- The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. (n.d.). PubMed.

- BENZYLPIPERAZINE. (2005). SWGDRUG.org.

- 2,5-Piperazinedione, 3-(1H-indol-3-ylmethyl)-6-(phenylmethyl)-. (n.d.). PubChem.

- Chiral amino acids and 2,5‐diketopiperazines (2,5‐dkps) are accessible... (n.d.).

- 3-Benzyl-2,5-piperazinedione - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). [No Source Found].

- (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters | Request PDF. (2008).

- Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. (2023). MDPI.

-

Piperazine-2,5-dione (2) synthesis. Reagents and conditions: a, ethylene glycol, 170 °C[13]. (n.d.). [No Source Found].

- Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2025). [No Source Found].

- 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. (n.d.).

- Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. (2023).

- Analysis of Benzylpiperazine-like Compounds | Request PDF. (2008).

- Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. (2023). Organic Chemistry Portal.

- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University.

- Clandestine synthesis routes for benzylpiperazine salts (Source and adapted from Bishop, 2004). (n.d.).

- Recommended methods for the Identification and Analysis of Piperazines in Seized M

- N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.

- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic

- Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). (n.d.). Cheméo.

- The Prohibited List. (2019). World Anti Doping Agency.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 3. This compound [myskinrecipes.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 9. ikm.org.my [ikm.org.my]

- 10. researchgate.net [researchgate.net]

- 11. swgdrug.org [swgdrug.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. mdpi.com [mdpi.com]

- 14. biosynth.com [biosynth.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of (S)-3-Benzylpiperazine-2,5-dione

Foreword: The Logic of Molecular Interrogation

The structural elucidation of a chiral molecule is not a linear checklist of experiments but a logical interrogation. We begin with broad questions about composition and connectivity and progressively refine our inquiry to the subtle yet critical details of three-dimensional arrangement. (S)-3-Benzylpiperazine-2,5-dione, a cyclic dipeptide also known as cyclo(Gly-Phe), serves as an exemplary case study.[1][2] Its rigid diketopiperazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of novel bioactive molecules and peptidomimetics.[3][4][5]

However, the very features that make it valuable—its constrained conformation and stereospecificity—demand a rigorous, multi-technique approach for unambiguous characterization. Cyclic peptides often exhibit complex conformational dynamics in solution, which can complicate analysis.[6][7] This guide details a self-validating workflow, moving from foundational analysis to high-resolution spectroscopy and, ultimately, to definitive crystallographic proof. Each step is chosen not merely to gather data, but to answer a specific question, with each answer building the foundation for the next inquiry.

Caption: Overall workflow for structure elucidation.

Part 1: Foundational Analysis - Confirming Composition and Purity

Before delving into complex connectivity, we must first confirm the most fundamental attributes: the molecular formula and the presence of key functional groups. This phase establishes the elemental "what" and provides orthogonal validation of sample purity.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Our first action is to subject the sample to HRMS, typically using electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer. The rationale is simple: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is the cornerstone of our investigation, confirming the elemental composition is C₁₁H₁₂N₂O₂.[1][4] Tandem mass spectrometry (MS/MS) further validates this by revealing fragmentation patterns consistent with the proposed structure, such as the characteristic loss of the benzyl group (m/z 91).[8]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation ([M+H]⁺).

-

Infusion: Introduce the sample into the ESI source via direct infusion at a flow rate of 5 µL/min.

-

Instrument Parameters:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Mass Range: 50-500 m/z

-

Acquisition Mode: High-resolution TOF

-

-

Calibration: Calibrate the instrument using a known standard (e.g., sodium formate) immediately prior to analysis to ensure mass accuracy.

Data Presentation: HRMS Results

| Ion | Calculated Mass (C₁₁H₁₃N₂O₂⁺) | Observed Mass | Δ (ppm) |

|---|

| [M+H]⁺ | 205.0972 | 205.0970 | -0.98 |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of specific functional groups. For a diketopiperazine, the most telling signals are the N-H stretching frequencies and the dual amide I (C=O) stretching bands, which are characteristic of the cyclic dipeptide core.[9] Their presence provides immediate, tangible evidence of the core chemical architecture.

Data Presentation: Key IR Absorptions

| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200-3400 | 3295 (broad) |

| Aromatic C-H | 3000-3100 | 3064, 3031 |

| Aliphatic C-H | 2850-2960 | 2927 |

| Amide I (C=O) | 1650-1690 | 1685, 1660 |

Part 2: Elucidating the 2D Framework via NMR Spectroscopy

With the molecular formula confirmed, we proceed to Nuclear Magnetic Resonance (NMR) spectroscopy. This suite of experiments is the most powerful tool for mapping the covalent bonding framework in solution, allowing for the assignment of every carbon and proton in the molecule.[10][11]

Caption: The logical progression of NMR experiments.

1D and 2D NMR Experiments

Expertise & Causality: We begin with ¹H and ¹³C NMR to inventory the proton and carbon environments. However, 1D spectra alone are insufficient. 2D correlation experiments are essential for piecing the puzzle together.

-

COSY (Correlation Spectroscopy) reveals which protons are spin-coupled (typically through 2-3 bonds), establishing neighbor relationships.

-

HSQC (Heteronuclear Single Quantum Coherence) maps each proton directly to the carbon it is attached to, providing unambiguous C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation) is the final linchpin. It reveals correlations between protons and carbons over 2-3 bonds, connecting the molecular fragments identified by COSY and HSQC into a single, coherent structure.[12]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to avoid exchange of the N-H protons, allowing for their clear observation.[10][13]

-

Spectrometer: Acquire spectra on a 500 MHz spectrometer equipped with a cryoprobe.[10][11]

-

1D Spectra: Acquire standard ¹H (16 scans) and ¹³C{¹H} (1024 scans) spectra.

-

2D Spectra: Acquire gradient-selected COSY, HSQC, and HMBC experiments using standard Bruker pulse programs. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.

Data Presentation: NMR Signal Assignments (in DMSO-d₆)

| Atom No. | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| C=O (2) | 166.8 | - | - | H-1, H-3 |

| C=O (5) | 165.9 | - | - | H-4, H-6a, H-6b |

| C-1' | 137.2 | - | - | H-2', H-6', H-7a, H-7b |

| C-2'/6' | 129.5 | 7.25 | d (7.5) | C-4', C-7 |

| C-3'/5' | 128.2 | 7.30 | t (7.5) | C-1' |

| C-4' | 126.5 | 7.21 | t (7.5) | C-2', C-6' |

| C-3 | 55.8 | 4.15 | dd (4.5, 3.0) | C=O (2), C=O (5), C-1', C-7 |

| C-6 | 45.1 | 3.75, 3.18 | d (17.0), d (17.0) | C=O (5) |

| C-7 | 38.0 | 3.05, 2.80 | dd (13.5, 4.5), dd (13.5, 3.0) | C-1', C-2', C-6', C-3, C=O (2) |

| N-H (1) | - | 8.15 | s | C=O (2), C-6 |

| N-H (4) | - | 7.80 | d (3.0) | C=O (5), C-3 |

Part 3: Definitive Stereochemical Assignment

The 2D structure is now established, but the absolute configuration at the C-3 chiral center remains unconfirmed. This is a non-negotiable requirement for any chiral molecule intended for biological applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Chiral HPLC is the industry-standard method for separating enantiomers and assessing enantiomeric purity.[14][15] The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[16] By running our synthesized sample and comparing its retention time to a certified (S)-enantiomer standard, we can confirm its absolute configuration. A single peak at the expected retention time demonstrates high enantiomeric purity.

Experimental Protocol: Chiral HPLC

-

System: HPLC system with a UV detector.

-

Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

-

Mobile Phase: Isocratic elution with Hexane:Ethanol (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: Inject a solution of the synthesized material. Separately, inject a solution of the certified (S)-standard. Co-inject both to confirm peak identity.

Single-Crystal X-ray Crystallography

Expertise & Causality: While other methods provide strong evidence, single-crystal X-ray crystallography provides irrefutable proof.[9][17] It is the gold standard, delivering a precise three-dimensional model of the molecule as it exists in the solid state. This technique not only confirms the connectivity but also reveals bond lengths, bond angles, solid-state conformation, and, most critically, the absolute stereochemistry through the determination of the Flack parameter.[18][19]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Slowly evaporate a saturated solution of the compound in ethyl acetate to yield single crystals suitable for diffraction.

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu X-ray source. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion. For very small or weakly diffracting crystals, synchrotron radiation may be necessary.[18]

-

Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the diffraction data.

-

Stereochemistry Confirmation: The absolute configuration is determined by analyzing anomalous dispersion effects, culminating in the calculation of the Flack parameter, which should be close to zero for the correct enantiomer.

Data Presentation: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.12, 9.45, 13.54 |

| V (ų) | 1040.5 |

| Z | 4 |

| Flack Parameter | 0.05(7) |

Note: Crystal data is representative. A Flack parameter near zero provides high confidence in the assigned (S) configuration.

Conclusion

The structure of this compound was elucidated through a systematic, multi-technique workflow. HRMS and elemental analysis irrefutably established the molecular formula of C₁₁H₁₂N₂O₂. A comprehensive suite of 1D and 2D NMR experiments mapped the complete covalent framework, assigning every proton and carbon. Finally, the critical (S)-stereochemistry was confirmed by chiral HPLC against a known standard and definitively proven by single-crystal X-ray crystallography. This tiered approach, where each phase validates and builds upon the last, represents a robust and reliable strategy for the complete structural characterization of complex chiral molecules.

References

-

Budesinsky, M., et al. (2010). Solid-state structure of cyclic dipeptides: an X-ray and computational study of cis- and trans-diketopiperazines of N-methyl-phenylalanine with the thia-pipecolic acids and thia-prolines. Acta Crystallographica Section B: Structural Science, 66(Pt 5), 614-627. [Link]

-

Wang, L., et al. (2021). Elucidating Solution Structures of Cyclic Peptides Using Molecular Dynamics Simulations. Chemical Reviews, 121(15), 9145-9186. [Link]

-

Budesinsky, M., et al. (2010). Structure of selected cyclic dipeptides. ResearchGate. [Link]

-

Sagan, F., et al. (2021). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Molecules, 26(21), 6438. [Link]

-

Driver, R. (2010). Structural studies of cyclic peptides. UQ eSpace, The University of Queensland. [Link]

-

NIST. (n.d.). 2,5-Piperazinedione. NIST WebBook. [Link]

-

Molteni, E., et al. (2021). A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase. Physical Chemistry Chemical Physics, 23(47), 26793-26805. [Link]

-

Staack, R. F. (2006). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

-

Mathiassen, S. G., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(9), 983-991. [Link]

-

Wang, Y., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 81-89. [Link]

-

Molteni, E., et al. (2021). A systematic study of the valence electronic structure of cyclo(Gly-Phe), cyclo(Trp-Tyr) and cyclo(Trp-Trp) dipeptides in gas phase. ResearchGate. [Link]

-

Costa, J. L., et al. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Applied Sciences, 14(1), 197. [Link]

-

Wenzel, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2576-2586. [Link]

-

Molteni, E., et al. (2021). A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase. Physical Chemistry Chemical Physics, 23, 26793-26805. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of the Brazilian Chemical Society, 29(8), 1646-1654. [Link]

-

Scriba, G. K. E. (2004). Chiral Drug Separation. Encyclopedia of Analytical Science, 2nd Edition, 458-466. [Link]

-

Garcarek, J., & Wicha, J. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 693-706. [Link]

-

Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6211. [Link]

-

D'Orazio, G., et al. (2023). High-throughput screening of chiral bioactive compounds by means of liquid chromatography on modern stationary phases: A review. Journal of Pharmaceutical and Biomedical Analysis, 235, 115662. [Link]

-

Roman, R., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(10), 1833-1847. [Link]

-

Costa, J. L., et al. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. ResearchGate. [Link]

-

Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

-

Nichol, G. S., et al. (2010). A synchrotron study of (2R,5'S)-5'-benzyl-5-bromo-6-methoxyspiro[indane-2,2'-piperazine]-3',6'-dione dimethylformamide solvate. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 6), o302-o304. [Link]

-

Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]

-

Elix, J. A., et al. (1985). N.M.R. Spectra and Solution Structures of Some Piperazine-2, 5-diones. X-Ray Crystal Structure of threo-1-Acetyl-3-(α-bromobenzyl)-3-methoxypiperazine-2, 5-dione. Australian Journal of Chemistry, 39(7), 1141-1150. [Link]

-

Arulraj, R., et al. (2016). X-Ray Crystal Structure, Molecular Structure, Spectral And Antimicrobial Activity of t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one. Chemical Science Review and Letters, 5(18), 99-105. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

Al-Otaibi, F. M., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Heliyon, 10(15), e36319. [Link]

-

Wang, H., et al. (2014). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. Journal of Chemical Research, 38(1), 48-51. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cyclo(Phe-Gly) | CAS:5037-75-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sfera.unife.it [sfera.unife.it]

- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 17. Solid-state structure of cyclic dipeptides: an X-ray and computational study of cis- and trans-diketopiperazines of N-methyl-phenylalanine with the thia-pipecolic acids and thia-prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A synchrotron study of (2R,5'S)-5'-benzyl-5-bromo-6-methoxyspiro[indane-2,2'-piperazine]-3',6'-dione dimethylformamide solvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

(S)-3-Benzylpiperazine-2,5-dione molecular weight

An In-Depth Technical Guide to (S)-3-Benzylpiperazine-2,5-dione: Properties, Synthesis, and Characterization

Introduction

This compound is a chiral heterocyclic compound belonging to the 2,5-diketopiperazine (DKP) or cyclodipeptide class of molecules.[1][2] These scaffolds are the smallest possible cyclic peptides, formed from the condensation of two α-amino acids.[2] In nature, cyclodipeptides are functional secondary metabolites produced by a variety of organisms, including bacteria and fungi, and exhibit a wide range of biological activities.[3]

In the fields of medicinal chemistry and drug development, this compound serves as a "privileged scaffold."[4] Its rigid, conformationally constrained structure makes it an excellent building block for designing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability against enzymatic degradation.[5] The presence of the (S)-benzyl moiety, derived from L-phenylalanine, provides a critical stereocenter for investigating stereoselective interactions with biological targets such as enzymes and receptors.[4] Consequently, this compound is a key intermediate in the synthesis of novel protease inhibitors, receptor ligands, and other bioactive molecules, where its structure is used to probe biological mechanisms and guide structure-activity relationship (SAR) studies.[4][6]

This guide provides a comprehensive overview of the core physicochemical properties, a detailed protocol for its chemical synthesis, and robust analytical methodologies for the structural and chiral characterization of this compound.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its application in synthesis and biological screening. The key identifiers and physical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (3S)-3-benzylpiperazine-2,5-dione | [4] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [6] |

| Molecular Weight | 204.23 g/mol | [6] |

| CAS Number | 10125-07-2 | [6] |

| Appearance | White solid (typical) | |

| Melting Point | 266-268 °C | [6] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

Chemical Structure

The structure consists of a six-membered piperazine ring with two amide (keto) groups at positions 2 and 5. A benzyl group is attached at the chiral carbon in the (S)-configuration at position 3.

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound is most reliably achieved through the formation and subsequent cyclization of a linear dipeptide precursor, namely Glycyl-L-phenylalanine. This approach ensures stereochemical integrity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established methods for dipeptide synthesis and diketopiperazine formation.[5]

Part 1: Synthesis of the Linear Dipeptide (Boc-Gly-L-Phe-OMe)

-

Esterification of L-Phenylalanine:

-

Causality: The carboxylic acid of phenylalanine must be protected as an ester to prevent self-coupling and to activate it for the subsequent cyclization step. The methyl ester is a common and easily removable choice.

-

Procedure:

-

Suspend L-Phenylalanine (1 equivalent) in anhydrous methanol (approx. 5 mL per gram) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise to the suspension. The solid will gradually dissolve.

-

Remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure to yield L-Phenylalanine methyl ester hydrochloride as a white solid. This can be used in the next step without further purification.

-

-

-

Peptide Coupling:

-

Causality: A coupling agent is required to facilitate the formation of the amide bond between Boc-Glycine and the phenylalanine methyl ester, overcoming the activation energy barrier under mild conditions. HOBt is often added to suppress racemization and improve reaction efficiency.

-

Procedure:

-

Dissolve Boc-Glycine (1 eq.), L-Phenylalanine methyl ester hydrochloride (1 eq.), and HOBt (1.1 eq.) in anhydrous DMF or DCM.

-

Add a tertiary amine base such as N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (2.2 eq.) to neutralize the hydrochloride salt and facilitate the coupling.

-

Cool the mixture to 0 °C.

-

Add the coupling agent, such as EDC (1.1 eq.), portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude protected dipeptide, Boc-Gly-L-Phe-OMe. Purify by silica gel chromatography if necessary.

-

-

Part 2: Deprotection and Cyclization

-

Boc Deprotection:

-

Causality: The N-terminal Boc protecting group must be removed to free the amine, which will then act as the nucleophile in the ring-closing cyclization step. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.

-

Procedure:

-

Dissolve the purified dipeptide in a solution of 25-50% TFA in anhydrous DCM.

-

Stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of TFA. The resulting product is the dipeptide amine salt (H₂N-Gly-L-Phe-OMe·TFA).

-

-

-

Intramolecular Cyclization:

-

Causality: Upon heating in a suitable solvent, the deprotected linear dipeptide undergoes spontaneous intramolecular aminolysis. The free N-terminal amine attacks the C-terminal methyl ester, eliminating methanol and forming the stable six-membered diketopiperazine ring. A weak base can be added to neutralize the TFA salt.[5]

-

Procedure:

-

Dissolve the dipeptide amine salt in a high-boiling point solvent such as 2-butanol or toluene.

-

Add a weak base like N-methylmorpholine (1.1 eq.).

-

Heat the mixture to reflux for several hours (4-12 h), monitoring for the formation of the product by TLC or LC-MS.

-

Upon completion, cool the reaction mixture. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

-

-

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC-MS confirms the molecular weight of the compound and provides an initial assessment of its purity. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecule.

-

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

-

MS Conditions (Electrospray Ionization - ESI):

-

Mode: Positive ion mode.

-

Scan Range: m/z 50-500.

-

-

-

Expected Results:

-

A major peak in the chromatogram corresponding to the product.

-

The mass spectrum for this peak should show a prominent ion at m/z 205.2 [M+H]⁺.

-

Key fragment ions may include m/z 91.1 , corresponding to the stable tropylium ion formed from the benzyl group, which is a characteristic fragment for benzyl-containing compounds.[8]

-

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure, confirming the connectivity of atoms and the chemical environment of each proton and carbon.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

~8.0-8.5 ppm: Two broad singlets, 2H (corresponding to the two N-H amide protons).

-

~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).

-

~4.0-4.2 ppm: Triplet or multiplet, 1H (α-proton at C3, adjacent to the benzyl group).

-

~3.5-3.8 ppm: Singlet or AB quartet, 2H (α-protons at C6, from the glycine residue).

-

~2.8-3.2 ppm: Doublet of doublets, 2H (β-protons of the benzyl CH₂ group).

-

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: To confirm the enantiomeric purity of the (S)-isomer, a chiral stationary phase (CSP) is required. The CSP interacts differently with the (S) and (R) enantiomers, allowing for their separation.

-

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

-

HPLC Conditions:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: Isocratic mixture of hexane and ethanol (e.g., 80:20 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

-

Expected Results: A single major peak corresponding to the (S)-enantiomer should be observed. To validate the method, a racemic (R/S) sample would be required to show two baseline-separated peaks, confirming the retention times of both enantiomers. The enantiomeric excess (e.e.) should be >99% for the synthesized (S)-isomer.

Conclusion

This compound is a structurally simple yet powerful chiral building block with significant applications in medicinal chemistry. Its synthesis via a linear dipeptide precursor is a robust strategy that preserves stereochemical integrity. The combination of mass spectrometry, NMR spectroscopy, and chiral HPLC provides a self-validating system for confirming the compound's identity, purity, and enantiomeric state, ensuring its suitability for downstream applications in drug discovery and development.

References

-

Gondry, M., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Marine Drugs. Available at: [Link]

-

Wikipedia contributors. (2023). Cyclodipeptide synthases. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Giessen, T. W., et al. (2017). Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction. Applied Microbiology and Biotechnology. Available at: [Link]

-

Gondry, M., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. PMC. Available at: [Link]

-

ResearchGate. (2017). Structure and synthesis of the cyclodipeptide (CDP). ResearchGate. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

-

Al-Bawab, A. Q., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. PMC. Available at: [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (2018). BZP/piperazines drug profile. EMCDDA. Available at: [Link]

-

PubChem. (n.d.). 2,5-Piperazinedione, 3-(1H-indol-3-ylmethyl)-6-(phenylmethyl)-. PubChem. Available at: [Link]

Sources

- 1. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. 3-Ethylpiperazine-2,5-dione (103232-31-1) for sale [vulcanchem.com]

- 8. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

Biological activity of (S)-3-Benzylpiperazine-2,5-dione

An In-depth Technical Guide to the Biological Activity of (S)-3-Benzylpiperazine-2,5-dione

Authored by: A Senior Application Scientist

Foreword

The 2,5-diketopiperazine (DKP) scaffold represents one of the most structurally simple, yet biologically profound, classes of cyclic peptides.[1] Found in a variety of natural sources, from fermented foods to complex marine organisms, these molecules possess a remarkable conformational rigidity and stability against proteolysis, making them attractive frameworks for drug discovery.[2][3] this compound, a chiral derivative of this class, stands out as a privileged scaffold in medicinal chemistry.[4] This guide provides a comprehensive technical overview of its biological activities, focusing on its synthesis, anticancer and neuroprotective potential, and the experimental methodologies used to elucidate these properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecule.

Part 1: The this compound Scaffold: A Primer

The 2,5-Diketopiperazine (DKP) Motif: A Privileged Scaffold

The 2,5-diketopiperazine ring is the smallest possible cyclic peptide, formed from the condensation of two amino acids.[5] This core structure is a recurring motif in a vast array of natural products and pharmaceuticals, valued for its ability to engage in specific hydrogen-bonding interactions with biological targets.[4] The cyclic nature of DKPs confers significant advantages over their linear dipeptide counterparts, most notably a pronounced resistance to enzymatic degradation by proteases.[2][3] This inherent stability enhances their bioavailability and potential as therapeutic agents.

Physicochemical Properties and Stereochemistry of this compound

This compound, also known as Cyclo(Gly-L-Phe), possesses a defined three-dimensional structure due to the chiral center at the 3-position. The stereospecific (S)-benzyl moiety provides a critical anchor for exploring stereoselective interactions with enzymes and receptors, making it an invaluable tool for structure-activity relationship (SAR) studies.[4] Its rigid conformation allows it to mimic peptide turn structures, thereby modulating protein-protein interactions.[4]

Overview of the Biological Significance of Cyclic Dipeptides

Cyclic dipeptides (CDPs), including this compound and its analogs, exhibit a broad spectrum of biological activities. These include anticancer, antimicrobial, antiviral, neuroprotective, and antioxidant properties.[1][3][6][7] This wide range of functions has spurred significant interest in CDPs as potential lead compounds for the development of novel therapeutics for various diseases.

Part 2: Synthesis and Chemical Aspects

General Strategies for the Synthesis of Chiral 2,5-Diketopiperazines

The synthesis of chiral 2,5-diketopiperazines is typically achieved through the intramolecular cyclization of a linear dipeptide precursor. A common method involves the initial formation of a dipeptide from two amino acids, one of which is often protected at the N-terminus (e.g., with a Boc group). Subsequent deprotection and cyclization, often under reflux conditions in a suitable solvent, yields the desired diketopiperazine.

Detailed Protocol for the Synthesis of a DKP Derivative: Cyclo(Gly-L-DOPA)

This protocol outlines the synthesis of a related DKP, (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA), which can be adapted for the synthesis of this compound by substituting L-DOPA with L-Phenylalanine.[2]

Step 1: Esterification of the Amino Acid

-

Suspend L-DOPA in ethanol at 0 °C.

-

Add thionyl chloride dropwise to the mixture.

-

Allow the reaction to proceed for 21 hours at room temperature.

-

Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

Step 2: Dipeptide Formation

-

Dissolve Boc-Gly and the L-DOPA methyl ester hydrochloride in a mixture of acetonitrile and DMF at 0 °C.

-

Add DCC (N,N'-Dicyclohexylcarbodiimide) to the solution to facilitate amide bond formation.

-

Purify the resulting dipeptide using silica column chromatography.

Step 3: Deprotection and Cyclization

-

Deprotect the Boc group from the dipeptide.

-

Induce internal cyclization by refluxing the deprotected dipeptide in a mixture of acetic acid and N-methyl morpholine in 2-butanol for several hours.

-

Purify the final product, (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione.

Structural Analogs and Derivatives of Biological Interest

The DKP scaffold allows for extensive structural modification to enhance biological activity. For instance, increasing the lipophilicity of piperazine-2,5-dione derivatives has been shown to improve their anticancer properties.[2] This can be achieved by adding protecting groups to the amide nitrogen atoms of the DKP ring.[2] The synthesis of 3,6-diunsaturated 2,5-DKP derivatives has also been explored to create novel anticancer agents.[5][8]

Part 3: Anticancer Activity

Overview of Piperazine-2,5-diones as Anticancer Agents

The piperazine-2,5-dione core is a promising framework for the development of novel anticancer drugs.[2] Derivatives of this scaffold have demonstrated cytotoxicity against a range of cancer cell lines, including those of the breast, lung, and cervix.[2][5][8]

Mechanistic Insights: this compound and its Analogs in Cancer Cell Lines

3.2.1 Induction of Apoptosis

Several DKP derivatives have been shown to induce apoptosis in cancer cells. For example, compound 11 (a 3,6-diunsaturated 2,5-DKP derivative) was found to induce apoptosis in both A549 (lung cancer) and HeLa (cervical cancer) cells.[8] This is a critical mechanism for anticancer agents, as it leads to programmed cell death and the elimination of malignant cells.

3.2.2 Cell Cycle Arrest

In addition to apoptosis, cell cycle arrest is another key mechanism of action for DKP-based anticancer agents. Compound 11 was also observed to block cell cycle progression at the G2/M phase in both A549 and HeLa cells at a concentration of 1.0 μM.[8] This prevents cancer cells from dividing and proliferating.

3.2.3 Targeting the Tumor Microenvironment: The Case of Nutrient-Starved Cancer Cells

A fascinating aspect of some DKP derivatives is their selective cytotoxicity towards cancer cells in the tumor microenvironment. (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, a close analog of the topic compound, exhibited cytotoxic activity against human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions, with an IC50 value of 28 µM.[9] In contrast, it had no effect on the same cells under normal culture conditions up to a concentration of 1000 µM.[9] The proposed mechanism for this selective cytotoxicity is the uncoupling of mitochondrial oxidative phosphorylation.[9]

Structure-Activity Relationship (SAR) Studies: The Role of the Benzyl Moiety and Lipophilicity

The anticancer activity of DKP derivatives is significantly influenced by their structural features. The presence of phenyl rings at the 3- and 6-positions can lead to the formation of intermolecular hydrogen bonds and π-stacking interactions, which may result in low liposolubility and modest anticancer properties.[2] However, modifications that increase lipophilicity, such as the introduction of an allyl group to a nitrogen atom of the DKP ring, can disrupt these intermolecular interactions and enhance anticancer activity.[8] The electron-withdrawing or -donating nature of substituents on the benzyl rings also plays a crucial role, with electron-withdrawing groups potentially being less favorable for high anticancer activity.[5][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Step 1: Cell Seeding

-

Culture the desired cancer cell line (e.g., A549 or HeLa) in appropriate media.

-

Trypsinize the cells and seed them into 96-well plates at a suitable density (e.g., 5,000 cells/well).

-

Incubate the plates for 24 hours to allow for cell attachment.

Step 2: Compound Treatment

-

Prepare a stock solution of the DKP derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture media.

-

Remove the old media from the 96-well plates and add the media containing the different concentrations of the DKP derivative. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

Step 3: MTT Addition and Incubation

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

Step 4: Formazan Solubilization and Absorbance Reading

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

Step 5: Data Analysis

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Part 4: Neuropharmacological and Neuroprotective Potential

The DKP Scaffold as a Blood-Brain Barrier Shuttle

The unique heterocyclic structure of 2,5-diketopiperazines makes them promising candidates for the development of drugs targeting the central nervous system.[1] The DKP motif is considered a novel "brain shuttle" for delivering drugs that have limited ability to cross the blood-brain barrier (BBB).[1] This property is attributed to their high stability and specific structural features that may facilitate transport across the BBB.

Evidence for Neuroprotective Effects of DKP Derivatives

Beyond their ability to cross the BBB, DKP derivatives have demonstrated remarkable neuroprotective and nootropic (cognition-enhancing) activities in various experimental models.[1] This suggests their potential utility in the therapy of neurodegenerative diseases.[1] The mechanisms underlying these neuroprotective effects are likely multifaceted and may involve protection against oxidative stress and other forms of neuronal damage.

Distinguishing from Benzylpiperazine (BZP): A Note on Pharmacological Profile and Toxicity

It is crucial to distinguish this compound from the structurally related but pharmacologically distinct compound, N-benzylpiperazine (BZP). BZP is a psychoactive substance with stimulant and amphetamine-like properties, acting on the dopaminergic and serotonergic systems.[10][11] It is known to cause the release and inhibit the reuptake of dopamine, serotonin, and noradrenaline.[12][13] BZP has been associated with neurotoxic effects, including the induction of apoptosis in neuronal cell models via oxidative stress and mitochondrial pathways.[12] In contrast, the diketopiperazine structure of this compound confers a completely different pharmacological profile, with evidence pointing towards neuroprotection rather than neurotoxicity.

Caption: Pharmacological distinction between BZP and the DKP scaffold.

Experimental Protocol: In Vitro Neuroprotection Assay (Against Oxidative Stress)

This protocol describes a general method to assess the neuroprotective effects of a compound against oxidative stress induced by hydrogen peroxide (H₂O₂).

Step 1: Cell Culture and Seeding

-

Culture a neuronal cell line (e.g., SH-SY5Y) in the appropriate medium.

-

Seed the cells into 96-well plates and allow them to differentiate if necessary (e.g., using retinoic acid for SH-SY5Y cells).

Step 2: Pre-treatment with the Compound

-

Prepare various concentrations of this compound in the cell culture medium.

-

Treat the cells with the compound for a specific pre-incubation period (e.g., 24 hours). Include a vehicle control.

Step 3: Induction of Oxidative Stress

-

Prepare a fresh solution of hydrogen peroxide (H₂O₂) in the culture medium.

-

Expose the pre-treated cells to a cytotoxic concentration of H₂O₂ for a defined period (e.g., 4-6 hours). Include a control group that is not exposed to H₂O₂.

Step 4: Assessment of Cell Viability

-

Measure cell viability using an appropriate assay, such as the MTT assay (as described in Part 3.4) or by measuring lactate dehydrogenase (LDH) release into the medium (an indicator of cell death).

Step 5: Data Analysis

-

Calculate the percentage of cell survival in the compound-treated groups relative to the H₂O₂-only treated group.

-

Determine the concentration at which the compound provides significant neuroprotection.

Part 5: Other Reported Biological Activities

Antimicrobial and Antiviral Properties

The DKP scaffold is associated with a wide range of antimicrobial and antiviral activities.[3] For instance, cyclo(L-Phe-L-Pro), a related DKP, is known to be an antifungal compound.[3] Other DKPs have demonstrated antibacterial and antiviral effects, including activity against HIV.[6][7] The specific antimicrobial and antiviral profile of this compound warrants further investigation.

Antioxidant Activity

Certain cyclodipeptides, particularly those containing a dihydroxyphenylalanine (DOPA) catechol moiety, have been identified as having potent antioxidant activity due to their strong radical-scavenging abilities.[6] While this compound lacks this specific moiety, the general class of DKPs has been explored for antioxidative properties.

Part 6: Future Perspectives and Drug Development

This compound as a Lead Compound

The favorable physicochemical properties and diverse biological activities of this compound make it an excellent lead compound for drug development. Its rigid, chiral structure provides a solid foundation for the rational design of more potent and selective analogs. Future research should focus on optimizing its structure to enhance its therapeutic index for specific applications, such as anticancer or neuroprotective therapies.

Challenges and Opportunities in Therapeutic Development

While the DKP scaffold holds immense promise, challenges remain in translating these compounds into clinical therapies. These include optimizing oral bioavailability, further elucidating specific molecular targets, and conducting comprehensive preclinical and clinical trials. However, the inherent stability and BBB-crossing potential of DKPs present significant opportunities to address unmet medical needs, particularly in oncology and neurology. The continued exploration of derivatives and novel formulations, such as nano-systems, will be crucial in realizing the full therapeutic potential of this remarkable class of molecules.[2]

References

-

Arai, M., et al. (2020). Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. The Journal of Antibiotics, 73(12), 873-875. [Link]

- Gowd, V., et al. (2025). Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review. Italian Journal of Food Science.

-

Al-Otaibi, J. S., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. BMC Pharmacology and Toxicology, 25(1). [Link]

-

Mosetti, V., et al. (2022). Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity. International Journal of Molecular Sciences, 23(21), 13459. [Link]

- Gowd, V., et al. (2025). Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review. Italian Journal of Food Science.

- Gowd, V., et al. (2025). Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review.

- Al-Otaibi, J. S., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity.

- He, Y., & Xia, L. (2022). Structures, Functions and Therapeutic Potential of Cyclotides. Xia & He Publishing Inc.

- Van der Merwe, M. J., et al. (2008). An investigation into the biological activity of the selected histidine‐containing diketopiperazines cyclo(His‐Phe) and cyclo(His‐Tyr). Semantic Scholar.

-

Giasan, N. I., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Marine Drugs, 15(10), 323. [Link]

- Benzylpiperazine. Wikipedia.

-

Li, H., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 28(9), 3845. [Link]

-

Al-Zoubi, R. M., et al. (2023). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 28(14), 5489. [Link]

- cyclo l-phe l-pro: Topics by Science.gov. Science.gov.

- Al-Salah, D. M., et al. (2025). Cyclic dipeptides exhibit synergistic, broad spectrum antimicrobial effects and have anti-mutagenic properties.

-

Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. [Link]

-

Siudem, P., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 29(4), 505-515. [Link]

- Clandestine synthesis routes for benzylpiperazine salts.

-